Dibenzo[f,j]phenanthro[9,10-s]picene
Description
Structure
2D Structure
Properties
CAS No. |
190-23-8 |
|---|---|
Molecular Formula |
C42H24 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
decacyclo[28.12.0.02,15.03,8.09,14.016,29.017,22.023,28.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41-henicosaene |
InChI |
InChI=1S/C42H24/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-37(31)39-33-21-9-3-15-27(33)28-16-5-11-23-35(28)41(39)42-36-24-12-6-18-30(36)29-17-4-10-22-34(29)40(38)42/h1-24H |
InChI Key |
YJPAVAGSCBGPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C5C6=CC=CC=C6C7=CC=CC=C7C5=C8C9=CC=CC=C9C1=CC=CC=C1C8=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,j]phenanthro[9,10-s]picene typically involves the cyclodehydrogenation of suitable precursors. One common method includes the vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride . This process requires high temperatures and controlled conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and industrial chemistry may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[f,j]phenanthro[9,10-s]picene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Dibenzo[f,j]phenanthro[9,10-s]picene has several scientific research applications:
Biology: Research into its interactions with biological molecules can provide insights into the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Although not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: Its unique properties make it a candidate for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of Dibenzo[f,j]phenanthro[9,10-s]picene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its reactivity in various chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Dibenzo[f,j]phenanthro[9,10-s]picene is distinguished by its D₃-symmetric propeller-like structure , which contrasts with planar or less twisted analogs:
- Benzo[f]naphtho[1,2-s]picene : A linearly fused PAH synthesized via oxidative tandem spirocyclization, lacking helical twisting .
- Tetrabenzo[a,c,f,k]phenanthro[9,10-m]tetraphene : Features a curved π-conjugated skeleton with multiple dibenzo[g,p]chrysene moieties, forming a [5]helicene structure .
- Hexabenzo[a,c,fg,j,l,op]tetracene : A planar, highly extended PAH with six fused benzene rings, synthesized through Scholl-type cyclization .
Electronic and Optical Properties
- HOMO-LUMO Gaps : this compound’s twisted geometry reduces π-orbital overlap, widening its HOMO-LUMO gap compared to planar PAHs like picene (e.g., 2,7-dialkylphenanthro[2,1-b:7,8-b']dithiophene shares similar HOMO characteristics with planar analogs) .
- Semiconducting Behavior : Tetrabenzo derivatives exhibit enhanced charge carrier mobility due to curved π-conjugation, making them suitable for organic field-effect transistors (OFETs) .
Data Tables
Research Findings
Twisted vs. Planar Geometries: Non-planar PAHs like this compound exhibit reduced aggregation in solid-state devices, enhancing optoelectronic performance .
Synthetic Efficiency : Oxidative spirocyclization (e.g., for benzo[f]naphtho[1,2-s]picene) outperforms traditional pyrolysis in yield and scalability .
Stability : Helicene-structured PAHs (e.g., tetrabenzo derivatives) show exceptional stability, critical for long-term device operation .
Biological Activity
Dibenzo[f,j]phenanthro[9,10-s]picene (CAS Number: 190-23-8) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex molecular structure comprising 42 carbon atoms and 24 hydrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and environmental toxicity.
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₂₄ |
| Molecular Weight | 528.64 g/mol |
| Density | 1.333 g/cm³ |
| LogP | 12.0654 |
Note: The high LogP value indicates strong lipophilicity, which may influence its biological interactions and bioavailability .
Antitumor Properties
Research into the biological activity of this compound has primarily focused on its antitumor effects. PAHs, including dibenzo compounds, have been implicated in various forms of cancer due to their ability to induce DNA damage and promote mutagenesis.
- Mechanism of Action : Dibenzo compounds are known to interact with cellular macromolecules, leading to the formation of DNA adducts that can result in mutations. Studies indicate that these compounds may induce cell cycle arrest and apoptosis in cancer cells .
-
Case Studies :
- In a study examining the effects of various PAHs, this compound demonstrated significant cytotoxicity against several human tumor cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .
- Another investigation highlighted the compound's ability to inhibit cell proliferation in breast carcinoma (MCF-7) cells, suggesting a selective action against specific cancer types .
Environmental Toxicity
This compound's environmental impact is also a critical area of study due to its persistence in ecosystems and potential for bioaccumulation.
- Toxicological Profile : As a PAH, this compound exhibits toxicological properties that can affect both human health and environmental systems. It has been linked to developmental and reproductive toxicity in animal studies .
- Biodegradation Studies : Recent research has focused on the degradation of PAHs by microbial communities. Certain strains have shown the ability to metabolize dibenzo compounds, reducing their toxicity and environmental persistence .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibenzo[f,j]phenanthro[9,10-s]picene, and what key reaction parameters influence yield?
- Methodological Answer : The primary synthetic route involves vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride, yielding approximately 5% under optimized conditions. Key parameters include pyrolysis temperature (typically 500–700°C), inert atmosphere, and purification via column chromatography with hexane/ethyl acetate gradients. Yield improvements require precise control of precursor purity and reaction time . Alternative methods, such as Friedel-Crafts alkylation or Suzuki coupling, are explored for derivatives but remain less efficient for the parent compound .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming its twisted D3-symmetric "molecular propeller" conformation. Complementary techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic proton environments (δ 7.2–8.5 ppm) and verify symmetry.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (C30H18, MW = 378.46).
- UV-Vis spectroscopy : Identify π→π* transitions (λmax ~ 350–400 nm) .
Advanced Research Questions
Q. What computational approaches are employed to study the conformational dynamics of overcrowded polycyclic aromatic systems like this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level models steric strain and electronic delocalization. Comparative studies with perhalogenated triphenylenes reveal that this compound adopts a D3-symmetric propeller structure due to steric hindrance, whereas C2 symmetry dominates in less-crowded analogs. Molecular dynamics simulations (MD) under thermal gradients (300–500 K) predict conformational stability .
Q. How do researchers address contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Contradictions arise from solvent polarity effects, isotopic impurities (e.g., deuterated analogs), or batch-specific byproducts. Resolution strategies include:
- Standardized solvent systems : Use anhydrous cyclohexane or deuterated chloroform for NMR.
- HPLC-MS purification : Remove dihydro or oxidized impurities (e.g., m/z 380 for [M+2]<sup>+</sup>).
- Cross-lab validation : Compare data across independent syntheses and instrumentation (e.g., 600 MHz NMR vs. 400 MHz) .
Q. What experimental strategies optimize the photophysical properties of this compound for optoelectronic applications?
- Methodological Answer : Substituent engineering at peripheral positions enhances luminescence quantum yields (QY):
- Electron-donating groups : Introduce methoxy (-OCH3) or amino (-NH2) via Ullmann coupling.
- π-Extension : Fuse thiophene or pyridine rings via Pd-catalyzed cross-coupling.
- Rigidification : Reduce non-radiative decay by embedding in polymer matrices (e.g., PMMA). Time-resolved fluorescence spectroscopy (TRFS) quantifies excited-state lifetimes (τ ~ 1–10 ns) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) structurally related to this compound?
- Methodological Answer : Discrepancies often stem from:
- Metabolic activation variability : Use in vitro Ames tests with S9 liver microsomal fractions to assess mutagenicity.
- Isomeric purity : Separate co-eluting isomers (e.g., dibenzo[a,l]pyrene) via reverse-phase HPLC.
- Dose-response thresholds : Conduct OECD Guideline 451 carcinogenicity studies in rodent models, correlating tumor incidence with PAH-DNA adduct formation .
Tables for Key Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 378.46 g/mol | |
| Symmetry | D3-twisted propeller | |
| UV-Vis λmax | 365 nm (in cyclohexane) | |
| Fluorescence QY | 0.12 (unmodified) | |
| Synthetic Yield (pyrolysis) | 5% (optimized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
